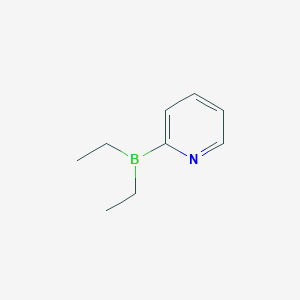

2-(Diethylboryl)pyridine

描述

属性

IUPAC Name |

diethyl(pyridin-2-yl)borane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BN/c1-3-10(4-2)9-7-5-6-8-11-9/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JACDTQSEDSXTNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CC)(CC)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies and Advanced Precursor Chemistry for 2 Diethylboryl Pyridine

Diverse Synthetic Pathways to 2-(Diethylboryl)pyridine and its Functionalized Analogues

The construction of the pyridine-boryl bond can be achieved through several strategic approaches. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Key methodologies include palladium-catalyzed cross-coupling reactions and directed metalation-borylation sequences.

Stille Coupling-Mediated Routes for Pyridine-Boryl Construction

The Stille reaction, a palladium-catalyzed cross-coupling of an organostannane with an organic halide or pseudohalide, provides a versatile, albeit indirect, route to borylated pyridines. organic-chemistry.orgwikipedia.org While direct coupling to form a C-B bond is not the typical application, the Stille reaction is instrumental in constructing complex pyridine (B92270) precursors that are subsequently converted to the target boryl compounds. wikipedia.orgacs.org A significant challenge in this area is the toxicity associated with organotin reagents. organic-chemistry.orgorgsyn.org

A representative synthetic sequence involves an initial Stille coupling to form a carbon-carbon bond, followed by a halogen-metal exchange and subsequent borylation. acs.org For instance, 3-(trimethylstannyl)pyridine can be coupled with an iodo-substituted aromatic halide using a palladium catalyst like tris(dibenzylideneacetone)dipalladium(0) (B46781) with supporting ligands such as triphenylarsine. acs.org The resulting functionalized pyridine is then subjected to lithiation and quenched with an electrophilic boron source, such as diethylmethoxyborane, to yield the desired diethylboryl-substituted pyridine derivative. acs.org

Table 1: Example of a Stille Coupling-Mediated Synthesis Step This table illustrates the initial C-C bond formation step used as a precursor for subsequent borylation.

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield | Reference |

| 3-(Trimethylstannyl)pyridine | 1-Bromo-4-iodobenzene | Pd₂(dba)₃, AsPh₃, CuI | 3-(4'-Bromophenyl)pyridine | 69.7% | acs.org |

| 3-(Trimethylstannyl)pyridine | 1-Bromo-3-iodobenzene | Pd₂(dba)₃, AsPh₃, CuI | 3-(3'-Bromophenyl)pyridine | 77.5% | acs.org |

Directed Lithiation-Borylation Sequences for C–B Bond Formation

Directed ortho-metalation (DoM) followed by borylation is a powerful and highly regioselective strategy for forming a C-B bond at a specific position on the pyridine ring. clockss.orgarkat-usa.org This method relies on a directing metalating group (DMG) on the pyridine scaffold, which coordinates to an organolithium base (e.g., n-BuLi, LDA) and directs deprotonation at an adjacent carbon atom. clockss.org The resulting pyridyl-lithium intermediate is then quenched with a suitable boron electrophile, like a trialkyl borate (B1201080) or diethylmethoxyborane, to install the boryl group. acs.orgarkat-usa.org

This approach offers excellent control over regiochemistry, which is often difficult to achieve with other methods due to the inherent electronic properties of the pyridine ring. clockss.org The choice of a hindered lithiating reagent, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP), can be crucial to prevent nucleophilic addition to the C=N bond of the pyridine ring. clockss.org This strategy is broadly applicable for creating a variety of substituted pyridinylboronic acids and esters. arkat-usa.orgacs.orgd-nb.info

Table 2: Directing Groups in Pyridine Lithiation-Borylation This table summarizes common directing groups and their influence on the site of lithiation.

| Directing Group (DMG) Position | DMG | Lithiation Position | Reference |

| C-2 | -F, -Cl, -Br | C-3 | arkat-usa.org |

| C-2 | -NHCOtBu | C-3 | clockss.org |

| C-3 | -OMe | C-2 or C-4 | acs.org |

| C-4 | -CONEt₂ | C-3 | clockss.org |

Regioselective Considerations in the Borylation of Pyridine Scaffolds

Achieving regioselectivity in the borylation of pyridines is a significant synthetic challenge due to the complex interplay of steric and electronic factors. researchgate.net The pyridine nitrogen can act as a Lewis base, coordinating to and sometimes inhibiting metal catalysts. researchgate.net

In iridium-catalyzed C-H borylation reactions, the regiochemical outcome is highly dependent on the substitution pattern of the pyridine ring. researchgate.netnih.gov For the parent pyridine, a preference for meta-borylation is observed, with the ortho-borylated product often not detected due to product instability and slower C-H activation at that position. researchgate.net However, the introduction of substituents dramatically alters this selectivity. Steric hindrance generally directs borylation away from substituted positions. researchgate.net For example, 2,4-dimethylpyridine (B42361) undergoes borylation predominantly at the sterically accessible meta-position (C-5). researchgate.net Conversely, electronically withdrawing groups can favor ortho-borylation; 2,4-bis(trifluoromethyl)pyridine (B3037170) undergoes selective borylation at the C-6 position. researchgate.net

Directed metalation strategies, as discussed in section 2.1.2, offer the most reliable control over regioselectivity by using a functional group to force the C-B bond formation at a specific, adjacent site. clockss.org This circumvents the inherent electronic preferences of the pyridine ring.

Preparation of Chemically Modified this compound Analogues for Mechanistic Probes

The synthesis of chemically modified analogues of this compound is crucial for probing reaction mechanisms and developing new catalysts and materials. mdpi.comresearchgate.net These analogues are often prepared using the same fundamental methodologies described above, applied to more complex or functionalized pyridine precursors.

For example, ligands for polymerization catalysts incorporating a 6-[2-(diethylboryl)phenyl]pyrid-2-ylamido motif have been synthesized. researchgate.net The preparation involves multi-step sequences where the diethylboryl group is introduced onto a phenyl-pyridine framework, which is then elaborated into a ligand for a Group 4 metal complex. mdpi.comresearchgate.net These tailored molecules allow for detailed studies of catalyst activity and polymer properties.

Another example is the synthesis of 3-[4'-(diethylboryl)phenyl]pyridine, which was prepared to study self-assembly phenomena. acs.orgresearchgate.net The synthesis started with a Stille coupling to create the 3-(phenyl)pyridine core, followed by bromination, lithiation, and finally borylation with diethylmethoxyborane. acs.org Such analogues provide insight into how structural modifications influence intermolecular boron-nitrogen coordination and supramolecular architecture.

Flow Chemistry Approaches in the Synthesis of this compound Derivatives

Flow chemistry has emerged as a powerful tool for synthesizing organoboron compounds, particularly those involving unstable intermediates or reactions that are difficult to control in traditional batch processes. researchgate.netacs.orgrsc.org This technology offers precise control over reaction parameters such as temperature and residence time, enabling the safe generation and immediate use of highly reactive species like organolithiums. researchgate.netacs.org

A notable application is the synthesis of 5-diethylboryl-2,3′-bipyridine, a compound that was inaccessible using conventional batch methods. nih.gov The synthesis was achieved using a flow microreactor system. The process involved a bromine-lithium exchange on the bipyridine precursor, immediately followed by quenching with an electrophilic boron source. nih.gov The ability of the flow system to handle the unstable lithiated intermediate was key to the success of the reaction. This approach not only enables the synthesis of previously unobtainable molecules but also facilitates rapid optimization and scale-up of the production of key boronic acid starting materials. researchgate.net

Supramolecular Assembly and Aggregation Phenomena of 2 Diethylboryl Pyridine

Investigation of Intermolecular Boron-Nitrogen Coordination Interactions in 2-(Diethylboryl)pyridine Systems

The self-assembly of this compound and its related compounds is fundamentally driven by the formation of intermolecular dative coordination bonds between the Lewis acidic boron atom of the diethylboryl group and the Lewis basic nitrogen atom of the pyridine (B92270) ring. acs.orgwiley.comvulcanchem.com This boron-nitrogen (B-N) interaction leads to the creation of well-defined supramolecular macrocycles. wiley.com The geometry around the boron atom changes from trigonal planar in the monomeric state to approximately tetrahedral upon coordination, a structural shift that is central to the aggregation process. vulcanchem.comresearchgate.net

The strength and stability of these intermolecular B-N bonds are sensitive to the electronic environment of both the boron and nitrogen atoms. For instance, the introduction of an acetylene (B1199291) moiety between the pyridine ring and the boryl group, as in 3-(diethylborylethynyl)pyridines, has been shown to reduce the Lewis acidity of the boron atom. rsc.org This weakening of the B-N coordination bonds is reflected in the relative instability of the resulting oligomers compared to their non-acetylenic counterparts. rsc.org

Studies comparing different isomers and substituted analogues highlight the nuanced nature of these interactions. The intermolecular B-N coordination bonds in compounds like 3-[4'-(diethylboryl)phenyl]pyridine are weaker than those observed in 3-(diethylboryl)pyridine or 2-(diethylboryl)-5-methylpyridine. acs.orgacs.org The stability of the resulting assembly appears to correlate with structural parameters such as the B-N bond length and the tetrahedral character of the boron atom. For example, the dimer of 2-(diethylboryl)-5-methylpyridine exhibits a shorter B-N bond (1.611 Å) and a higher tetrahedral character (96.9%) compared to the tetramer of 3-(diethylboryl)pyridine (1.639 Å; 79.7-84.2%), suggesting a more stable dimeric structure for the 2-substituted analogue. acs.org

Characterization of Oligomeric Structures in Solution and Solid State

The B-N coordination interactions propel the monomeric units of borylpyridines to assemble into various oligomeric architectures. These structures have been extensively characterized both in solution, using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Vapor Pressure Osmometry (VPO), and in the solid state through single-crystal X-ray diffraction. acs.orgrsc.orgacs.org

Cyclic Dimerization and Trimerization Dynamics of this compound Analogues

While higher-order structures are common, several analogues of this compound show a distinct preference for smaller cyclic oligomers. Diethyl(2-pyridyl)boranes, including 2-(diethylboryl)-5-methylpyridine, characteristically form cyclic dimers through intermolecular B-N bonds. acs.orgcolab.ws The stability of the dimer formed by 2-(diethylboryl)-5-methylpyridine is noted to be slightly higher than that of the tetrameric form of 3-(diethylboryl)pyridine. acs.org

Cyclic trimers are also prevalent, particularly when the boryl and pyridyl groups are separated by a phenyl or ethynyl (B1212043) spacer. For instance, 3-[4'-(diethylboryl)phenyl]pyridine exists in solution as an equilibrium mixture of oligomers, with the cyclic trimer being a major component. acs.orgacs.org Similarly, 3-(diethylborylethynyl)pyridines assemble into cyclic trimers, a behavior confirmed by NOESY, ¹¹B NMR, and VPO data. rsc.org In some systems, a dynamic equilibrium between different oligomeric states is observed. 5-Diethylboryl-2,3′-bipyridine, for example, exists as an equilibrium mixture of a cyclic trimer and a cyclic tetramer in solution. magritek.comnih.gov

Tetrameric and Higher-Order Self-Assembly Architectures of this compound

In contrast to the dimerization seen in 2-substituted pyridylboranes, 3-(diethylboryl)pyridine self-assembles into a highly stable and rigid cyclic tetramer. acs.orgwiley.comacs.org Single-crystal X-ray crystallography has confirmed this tetrameric structure, which possesses a distinct cavity. acs.orgacs.org This tetrameric assembly is maintained in various solvents, as demonstrated by VPO studies. acs.org The analogous 3-(dimethylboryl)pyridine also forms a stable cyclic tetramer. researchgate.net

Positioning the boryl group at the 4-position of the pyridine ring leads to the formation of even larger assemblies. 4-(Diethylboryl)pyridine assembles into a mixture of cyclic pentamers and hexamers in solution. wiley.comnih.govresearchgate.net The selective crystallization of these distinct oligomers can be controlled by the choice of solvent, highlighting the subtle energetic balance that dictates the final supramolecular architecture. nih.govresearchgate.net

| Compound | Predominant Oligomeric Structure(s) | Supporting Evidence |

|---|---|---|

| 2-(Diethylboryl)-5-methylpyridine | Cyclic Dimer | Stability Analysis, B-N Bond Length acs.org |

| 3-[4'-(Diethylboryl)phenyl]pyridine | Cyclic Trimer (major in solution) | NMR, VPO, MS acs.orgacs.org |

| 3-(Diethylborylethynyl)pyridine | Cyclic Trimer | NMR, VPO, X-ray Crystallography rsc.org |

| 5-Diethylboryl-2,3′-bipyridine | Equilibrium of Cyclic Trimer and Tetramer | NMR, X-ray Crystallography magritek.comnih.govresearchgate.net |

| 3-(Diethylboryl)pyridine | Cyclic Tetramer | X-ray Crystallography, VPO, Scrambling Expts. wiley.comacs.org |

| 4-(Diethylboryl)pyridine | Mixture of Cyclic Pentamer and Hexamer | NMR, VPO, MS, Selective Crystallization nih.govresearchgate.net |

Influence of Substituent Effects on Oligomerization Preferences and Conformations

Substituents on either the pyridine ring or the boron atom exert a profound influence on the size, stability, and conformation of the resulting self-assembled structures.

A primary example is the positional isomerism of the diethylboryl group. Its placement at the 2-position favors dimerization, as seen with 2-(diethylboryl)-5-methylpyridine, while placement at the 3-position leads to tetramerization, and at the 4-position to pentamers and hexamers. acs.orgacs.orgnih.gov The introduction of a methyl group at the 5-position of this compound results in a stable cyclic dimer. acs.org

The nature of the alkyl groups on the boron atom is also critical. A comparative study of 3-borylpyridines with dimethyl, diethyl, and di-n-butylboryl groups revealed significant differences in the kinetic stability of their tetrameric forms. researchgate.net While all form tetramers, the steric bulk of the substituents affects the mechanism of the scrambling reactions that interconvert oligomers. researchgate.net Furthermore, the conformation of the final assembly can be altered; the tetramer of 3-(dimethylboryl)pyridine adopts a 1,2-alternate conformation, whereas the tetramer of 3-(diethylboryl)pyridine adopts a cone conformation. researchgate.net

Introducing a phenyl spacer, as in 3-[4'-(diethylboryl)phenyl]pyridine, leads to weaker B-N bonds and a preference for a trimer/oligomer mixture in solution, a stark contrast to the rigid tetramer of 3-(diethylboryl)pyridine. acs.orgacs.org

Thermodynamic and Kinetic Aspects of this compound Self-Assembly Equilibria

The self-assembly of borylpyridines is a dynamic process governed by thermodynamic and kinetic parameters. The stability of the B-N bonds dictates whether the resulting oligomers are static or exist in a state of equilibrium.

For highly stable assemblies, such as the tetramer of 3-(diethylboryl)pyridine, significant energy input is required to break the B-N bonds and induce scrambling between constituent monomers. Scrambling experiments between 3-(diethylboryl)pyridine and its methoxy-substituted analogue required heating at 100 °C for 24 hours to reach equilibrium, indicating the high kinetic stability of the tetramers at ambient temperature. acs.org In toluene, this tetramer is stable up to 60 °C but undergoes scrambling at 100 °C. wiley.com

In contrast, systems with weaker B-N bonds exhibit more dynamic behavior. Analogues such as 3-[4'-(diethylboryl)phenyl]pyridine and 3-[3'-(diethylboryl)phenyl]pyridine form dynamic mixtures of trimers and tetramers even at room temperature. wiley.com The scrambling of 3-(diethylborylethynyl)pyridine trimers occurs at a lower temperature (80 °C) than that of 3-(diethylboryl)pyridine tetramers, reflecting the weaker B-N bonds in the ethynyl-substituted system. wiley.comrsc.org Kinetic studies on 3-(dimethylboryl)pyridine tetramers show that scrambling proceeds under milder conditions (60 °C, 3 h) compared to the diethyl or di-n-butyl analogues, suggesting that steric hindrance at the boron center plays a key role in the dissociation mechanism. researchgate.net

Solvent and Concentration Effects on the Aggregation State of this compound

The equilibrium between monomeric and various oligomeric states is highly sensitive to external conditions, primarily solvent and concentration. Vapor pressure osmometry (VPO) has been instrumental in demonstrating how the average aggregation value changes with concentration in different solvents. acs.org For example, VPO measurements for 3-[4'-(diethylboryl)phenyl]pyridine in benzene (B151609) and acetone (B3395972) at various concentrations confirmed its tendency to form trimers on average in those solvents. acs.org

The solvent can play a decisive role in shifting the equilibrium and enabling the selective crystallization of a specific oligomer from a mixture. This is strikingly illustrated by 4-(diethylboryl)pyridine, which exists as a mixture of pentamers and hexamers in solution. nih.govresearchgate.net By carefully choosing the crystallization solvent, either the pentamer or the hexamer can be isolated as the predominant solid-state form. Crystallization from a mixture of benzene and hexane (B92381) yields the pentamer, while using THF or chloroform (B151607) affords the hexamer. nih.govresearchgate.net In these cases, solvent molecules are often incorporated into the crystal lattice, suggesting they play an active role in stabilizing a particular assembly during the crystallization process. wiley.comnih.gov

Temperature-Dependent Dynamics and Scrambling Reactions of Oligomers

The oligomeric assemblies formed by this compound and its derivatives are not static entities but exist in a dynamic equilibrium. The dative boron-nitrogen (B-N) coordination bonds that hold the monomers together can undergo dissociation and re-association, a process that is highly dependent on temperature. This dynamic nature allows for "scrambling" reactions, where the constituent monomeric units of different oligomers can exchange, leading to the formation of new, mixed oligomeric species.

The thermal stability of these oligomers and the energy required to induce scrambling are directly related to the strength of the intermolecular B-N bonds. Studies on various borylpyridine derivatives reveal that structural modifications to the pyridine ring or the boryl substituents significantly influence these dynamics. For instance, the cyclic tetramer of 3-(diethylboryl)pyridine is noted for its rigidity at ambient temperatures, requiring significant thermal energy to induce component scrambling. acs.org In a scrambling experiment involving the tetramers of 3-(diethylboryl)pyridine and 3-(2-methoxyethoxy)-5-(diethylboryl)pyridine, the mixture had to be heated to 100 °C for 24 hours to reach equilibrium. acs.org This indicates a relatively strong B-N coordination bond in these systems.

In contrast, other derivatives exhibit much faster dynamics. For 3-[4'-(diethylboryl)phenyl]pyridine, which exists as an equilibrium mixture of oligomers, variable-temperature NMR studies in toluene-d8 (B116792) showed a low coalescence temperature, and scrambling with its methoxy-substituted analogue occurred readily at ambient temperature. acs.orgacs.org This suggests that the introduction of a phenyl spacer weakens the intermolecular B-N bonds compared to those in 3-(diethylboryl)pyridine. acs.orgacs.org The mechanism for these scrambling reactions is believed to proceed predominantly via an S(N)1-type pathway, involving the dissociation of a monomer from the oligomer before re-association. nih.govrsc.org However, for derivatives with less sterically hindered boron atoms, like 3-(dimethylboryl)pyridine, an S(N)2-type or an intermediate mechanism may also be operative, allowing scrambling under milder conditions. nih.govresearchgate.net

The conditions required for scrambling reactions in various diethylboryl-substituted pyridines are summarized in the table below, highlighting the impact of molecular structure on the dynamic behavior of the resulting oligomers.

| Compound | Oligomer Size | Scrambling Conditions | Reference |

|---|---|---|---|

| 3-(Diethylboryl)pyridine | Tetramer | 100 °C, 24 h | acs.org |

| 3-(Diethylborylethynyl)pyridine | Trimer | 80 °C, 6 h | rsc.org |

| 3-[4'-(Diethylboryl)phenyl]pyridine | Trimer/Oligomer Mix | Ambient Temperature | acs.orgacs.org |

| 3-(Dimethylboryl)pyridine (for comparison) | Tetramer | 60 °C, 3 h | nih.govresearchgate.net |

Host-Guest Interactions within Oligomeric Cavities Formed by this compound Assemblies

The self-assembly of this compound derivatives into cyclic oligomers such as trimers, tetramers, pentamers, and hexamers creates well-defined macrocyclic structures with central cavities. researchgate.netwiley.com These cavities are capable of encapsulating neutral guest molecules, a phenomenon primarily observed during the crystallization process where solvent molecules become trapped within the host framework. wiley.comresearchgate.netnih.gov

The size and shape of the oligomeric host, which can be influenced by the specific borylpyridine derivative, dictate the size and type of guest molecule that can be accommodated. Research has shown that the selective crystallization of a specific oligomer can be controlled by the choice of solvent and temperature. wiley.com For example, 4-(diethylboryl)pyridine assembles into a mixture of cyclic pentamers and hexamers in solution. nih.govresearchgate.net Through careful selection of crystallization solvents, either the pentamer or the hexamer can be selectively isolated, each incorporating different guest molecules. Crystallization from a mixture of benzene and hexane yields the cyclic pentamer containing two benzene molecules. nih.govresearchgate.net In contrast, crystallization from tetrahydrofuran (B95107) (THF) or chloroform affords the cyclic hexamer, incorporating one molecule of THF or 1.5 molecules of chloroform, respectively. nih.govresearchgate.net

Similarly, the cyclic tetramer of 3-[4′-(diethylboryl)phenyl]pyridine has been shown to co-crystallize with solvent molecules such as acetone, toluene, and benzene. researchgate.netresearchgate.net The formation of these host-guest complexes demonstrates the potential of these self-assembled structures to act as molecular containers.

However, studies utilizing thermogravimetric analysis (TGA) and NMR spectroscopy indicate that the non-covalent interactions holding the guest molecule within the cavity are often not very strong. researchgate.netnih.govresearchgate.net Consequently, the guest molecules may not be retained within the host cavity upon dissolution of the crystals. researchgate.netnih.govresearchgate.net

The table below details specific examples of host-guest systems derived from the self-assembly of diethylboryl-substituted pyridines.

| Host Compound | Host Oligomer | Guest Molecule | Reference |

|---|---|---|---|

| 4-(Diethylboryl)pyridine | Cyclic Hexamer | Tetrahydrofuran (THF) | nih.govresearchgate.net |

| 4-(Diethylboryl)pyridine | Cyclic Hexamer | Chloroform | nih.govresearchgate.net |

| 4-(Diethylboryl)pyridine | Cyclic Pentamer | Benzene | nih.govresearchgate.net |

| 3-[4'-(Diethylboryl)phenyl]pyridine | Cyclic Tetramer | Acetone | researchgate.netresearchgate.net |

| 3-[4'-(Diethylboryl)phenyl]pyridine | Cyclic Tetramer | Toluene | researchgate.netresearchgate.net |

| 3-[4'-(Diethylboryl)phenyl]pyridine | Cyclic Tetramer | Benzene | researchgate.netresearchgate.net |

Lewis Acidity and Frustrated Lewis Pair Reactivity of 2 Diethylboryl Pyridine Systems

Probing the Lewis Acidity of the Boron Center in 2-(Diethylboryl)pyridine through Adduct Formation

The Lewis acidity of the boron atom in this compound is a key determinant of its chemical behavior. vulcanchem.com This property is typically investigated by studying the formation of adducts with various Lewis bases. The strength of the interaction and the geometry of the resulting complex provide valuable insights into the electrophilic nature of the boron center.

The formation of a classical donor-acceptor adduct can be influenced by both electronic and steric factors. nih.gov While the diethylboryl group is a moderately strong Lewis acid, the proximity of the pyridine (B92270) nitrogen can lead to self-association, forming oligomeric structures, which in turn affects its availability to external Lewis bases. acs.orgwiley.com Studies on related pyridylborane systems have shown that the formation of adducts with strong, neutral Lewis bases like N,N-dimethylaminopyridine (DMAP) can occur, though these adducts may exhibit dynamic behavior, such as photo-dissociation in the excited state. researchgate.net

The Lewis acidity can be quantitatively assessed through equilibrium constants for adduct formation. nih.gov For instance, the relative Lewis acidity of various boranes has been established by measuring their association constants with a series of pyridine derivatives. nih.gov While specific equilibrium data for this compound with a wide range of bases is not extensively documented in readily available literature, the principles of these studies are directly applicable. The stability of any formed adduct is a balance between the inherent Lewis acidity of the boron, the basicity of the incoming ligand, and the steric hindrance around both centers. nih.gov

Table 1: Probing Lewis Acidity via Adduct Formation

| Lewis Base | Adduct Formed with this compound | Observations |

|---|---|---|

| Pyridine derivatives | Formation of B-N adducts | Equilibrium constants can quantify relative Lewis acidity. nih.gov |

Role of Intramolecular Boron-Nitrogen Coordination in Modulating Reactivity

In many pyridylborane systems, especially those with substituents that enhance Lewis acidity or basicity, this intramolecular coordination is a dominant feature. uni-stuttgart.denih.gov This can lead to a "closed" or "dormant" state, where the Lewis acidity of the boron and the Lewis basicity of the nitrogen are internally saturated. uni-stuttgart.de Consequently, the molecule's ability to interact with external substrates is diminished.

However, this intramolecular B-N bond is often not static and can exist in equilibrium with an "open" form where the dative bond is broken. uni-stuttgart.de This equilibrium can be influenced by solvent polarity, temperature, and the presence of competing Lewis acids or bases. researchgate.net For reactivity to occur, particularly in the context of Frustrated Lewis Pairs, the intramolecular adduct must be capable of dissociating to expose the reactive Lewis acid and base sites. uni-stuttgart.de For example, in some systems, an increase in temperature can lead to the cleavage of the N-B bond, transitioning a tetracoordinated boron to a more reactive tricoordinated state. uni-stuttgart.de The stability of this intramolecular interaction is therefore a key factor that can be tuned to control the reactivity of the system. acs.org

Design and Reactivity of Frustrated Lewis Pair (FLP) Systems Incorporating this compound Motifs

The concept of Frustrated Lewis Pairs (FLPs) involves the combination of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. wikipedia.orgutexas.edu This "frustration" leaves both the acidic and basic sites available to cooperatively activate small molecules. wikipedia.orgacsgcipr.org The this compound framework provides an excellent platform for designing intramolecular FLPs, where the Lewis acid (boron) and Lewis base (nitrogen) are held in close proximity but are prevented from deactivating each other through dative bond formation by steric design. utexas.edu

The design of effective FLPs based on pyridyl-boryl units hinges on several key principles:

Steric Hindrance: The primary principle is to introduce sufficient steric bulk around the boron and/or nitrogen atoms to prevent the formation of a stable intramolecular B-N adduct. wikipedia.orgutexas.edu This can be achieved by placing bulky substituents on the pyridine ring, on the boron atom, or on a rigid scaffold connecting the two moieties.

Geometric Constraints: The Lewis acid and base are often incorporated into a rigid molecular framework. utexas.edu This preorganizes the reactive centers in a conformation that is suitable for substrate binding but disfavors direct B-N bond formation. The "reactive pocket" created between the acid and base is crucial for trapping small molecules. utexas.edu

Electronic Tuning: The Lewis acidity of the boron and the Lewis basicity of the nitrogen must be sufficiently high to interact with and cleave the target small molecule. ias.ac.in The electronic properties can be fine-tuned by substituents on the pyridine ring and the boron atom. Electron-withdrawing groups on the boryl moiety increase Lewis acidity, while electron-donating groups on the pyridine ring enhance Lewis basicity.

Intramolecular FLPs derived from pyridyl-boryl systems have demonstrated the ability to activate a range of small molecules, most notably dihydrogen (H₂) and carbon dioxide (CO₂). acsgcipr.orgrsc.org

Hydrogen Activation: The activation of H₂ by an FLP involves the heterolytic cleavage of the H-H bond. wikipedia.orgnih.gov The Lewis basic nitrogen atom abstracts a proton (H⁺), while the Lewis acidic boron atom accepts a hydride (H⁻), resulting in a phosphonium/borate (B1201080) or, in this case, a pyridinium/hydridoborate ion pair. wikipedia.org This process is a key step in metal-free hydrogenation catalysis. acsgcipr.org The efficiency of H₂ activation is dependent on the combined Lewis acidity and basicity of the FLP components. ias.ac.in

Carbon Dioxide Activation: CO₂ is a linear, nonpolar molecule that can act as a Lewis acid at the carbon atom. In the context of FLP chemistry, the Lewis basic nitrogen of the pyridine can attack the electrophilic carbon of CO₂, while the Lewis acidic boron atom coordinates to one of the oxygen atoms. cardiff.ac.ukrsc.org This cooperative binding leads to a significant bending and activation of the CO₂ molecule, often forming a six-membered heterocyclic adduct. cardiff.ac.uk This activation makes the CO₂ susceptible to further reactions, such as reduction. rsc.orgrsc.org The reversibility of CO₂ binding is an important factor for potential catalytic applications, with some intramolecular FLP-CO₂ adducts releasing CO₂ upon heating. wikipedia.org

Table 2: Small Molecule Activation by this compound-Based FLPs

| Small Molecule | Activation Mechanism | Product Type | Significance |

|---|---|---|---|

| Dihydrogen (H₂) | Heterolytic cleavage of H-H bond by the N/B pair. wikipedia.orgnih.gov | Pyridinium hydridoborate salt | Metal-free hydrogenation catalysis. acsgcipr.org |

Reactivity and Catalytic Applications of 2 Diethylboryl Pyridine

Role as a Ligand and Auxiliary in Transition Metal Catalysis

The 2-(diethylboryl)pyridine motif is a versatile component in modern catalysis, serving a dual function as both a ligand and a reactive auxiliary. Its incorporation into ligand frameworks for transition metals, particularly Group 4 metals, has led to the development of sophisticated catalysts for olefin polymerization. In this context, the Lewis acidic boron center and the Lewis basic pyridine (B92270) nitrogen create a "frustrated Lewis pair" (FLP) environment within the ligand structure. This feature is crucial for enabling unique polymerization pathways. Furthermore, the inherent Lewis acidity of the boryl group has been exploited in a novel strategy for C-H activation, where it acts as a directing element to guide a transition metal to a specific C-H bond on the pyridine ring, a departure from classical directing-group methodologies.

Group 4 Metal Complexes Bearing this compound Motifs in Olefin Polymerization

Group 4 metal complexes, particularly those of titanium (Ti), zirconium (Zr), and hafnium (Hf), featuring ligands with the 6-[2-(diethylboryl)phenyl]pyrid-2-ylamido motif have emerged as highly effective pre-catalysts for olefin polymerization. rsc.orgmdpi.comresearchgate.net These non-metallocene catalysts, when activated by a co-catalyst like methylaluminoxane (B55162) (MAO), demonstrate remarkable capabilities in polymerizing ethylene (B1197577) and copolymerizing it with cyclic olefins such as norborn-2-ene (NBE) and cyclopentene (B43876) (CPE). rsc.orgresearchgate.net The unique structural feature of these catalysts is the intramolecular Lewis acid-base interaction between the diethylboryl group and the pyridine nitrogen. This interaction is not static and its temperature-dependent dissociation is fundamental to the catalyst's ability to switch between different polymerization mechanisms. rsc.org Zirconium complexes, such as dimethylsilylene-bis(6-[2-(diethylboryl)phenyl]pyrid-2-ylamido)ZrCl₂, have been shown to be highly active, producing high-density polyethylene (B3416737) (HDPE) and high-molecular-weight copolymers. mdpi.comresearchgate.net The design of these catalysts allows for the synthesis of complex polymer architectures, including multi-block copolymers, that are inaccessible with traditional catalysts. rsc.orgresearchgate.net

Table 1: Polymerization Activity of Group 4 Metal Complexes with this compound Motifs This table is interactive. You can sort and filter the data.

| Catalyst Precursor | Monomer(s) | Co-catalyst | Activity | Polymer Molecular Weight (M_n) (g/mol) | Key Findings | Reference(s) |

|---|---|---|---|---|---|---|

| Zirconium Complex 17a | Ethylene/Cyclopentene (E/CPE) | MAO | 75.0 x 10⁵ g-copolymer/mol-Zr·h | - | High catalytic activity for E/CPE copolymerization. | mdpi.com |

| Zirconium Complex 17a | Ethylene (E) | MAO | 18.8 x 10⁴ g-PE/mol-Zr·h | 1.8 x 10⁶ - 4.0 x 10⁶ | Produces high-molecular-weight linear HDPE. | mdpi.com |

| [ZrCl₂(Me₂Si(DbppN)₂)(thf)] (9) | Ethylene (E) / Norborn-2-ene (NBE) | MAO | - | up to 1,500,000 | Forms multi-block copolymers via tandem VIP-ROMP. | researchgate.net |

| [HfCl₂(Me₂Si(DbppN)₂)(thf)₂] (10) | Ethylene (E) | MAO | - | - | Active in homopolymerization of ethylene. | researchgate.net |

| Zr-2 Complex | Ethylene (E) / Norborn-2-ene (NBE) | MAO | - | - | Yields copolymers with both ROMP and VIP units. | rsc.orgrsc.org |

| Zr-1 / Hf-1 Complexes | Ethylene (E) / Norborn-2-ene (NBE) | MAO | - | - | Produces pure vinyl insertion-derived copolymers. | rsc.orgrsc.org |

DbppN = 6-[2-(diethylboryl)phenyl]pyridine-2-amido

In the presence of monomers like ethylene and cyclic olefins, Group 4 complexes bearing the this compound motif are proficient catalysts for vinyl-insertion polymerization (VIP). rsc.org When certain zirconium and hafnium pre-catalysts (e.g., Zr-1, Hf-1) are activated with MAO for the copolymerization of ethylene and norborn-2-ene (NBE), they exclusively yield poly(NBE)-co-poly(E) through a VIP mechanism. rsc.org Similarly, a model catalyst that lacks the borylamino motif also produces purely VIP-derived copolymers, indicating that under specific conditions, the VIP pathway is the default mechanism. rsc.org In the copolymerization of ethylene with NBE using these catalysts, statistical cyclic olefin copolymers are obtained via the VIP route. researchgate.net This process results in polymers containing saturated moieties derived from the cyclic olefin integrated into the polyethylene backbone. uni-stuttgart.de

The same Group 4 metal complexes that facilitate VIP can also initiate Ring-Opening Metathesis Polymerization (ROMP). rsc.org Tailored ansa-type Zr(IV) and Hf(IV) complexes bearing the 6-[2-(diethylboryl)phenyl]pyrid-2-yl motif, upon activation with MAO, are capable of polymerizing NBE via ROMP. rsc.orgrsc.org This activity is critically dependent on the presence of the borylamino motif; a model pre-catalyst lacking this functional group is not ROMP active. rsc.org The ability to perform ROMP introduces unsaturated units into the polymer chain, derived from the ring-opening of the cyclic olefin monomer. uni-stuttgart.de For instance, a titanium-based initiator system with a this compound ligand, when activated by MAO, can form both VIP- and ROMP-derived structures from a cyclic olefin. researchgate.net

A remarkable feature of catalysts incorporating the this compound moiety is their ability to conduct tandem VIP-ROMP copolymerization. uni-stuttgart.de This process generates multi-block copolymers from ethylene and cyclic olefins like NBE, where sequences derived from both VIP and ROMP are present within a single polymer chain. rsc.org For example, a zirconium complex bearing the 6-[2-(diethylboryl)phenyl]pyrid-2-yl motif, when activated by MAO, can copolymerize ethylene and NBE. researchgate.net At higher concentrations of NBE, the catalyst system facilitates a reversible switch between polymerization mechanisms, leading to the formation of copolymers with the general structure poly(NBE)ROMP-co-poly(NBE)VIP-co-poly(E). researchgate.netuni-stuttgart.de This tandem approach provides access to functional polyolefins with high molecular weights and a significant number of double bonds along the main chain, which can be used for further chemical modifications. researchgate.netuni-stuttgart.de

The switch from VIP to ROMP is a controlled process governed by the unique ligand architecture. rsc.org The mechanism involves an α-H elimination from the growing polymer chain, which is facilitated by the nitrogen atom of the pyrid-2-yl moiety. rsc.org This process is reversible, as the abstracted proton can re-add to the resulting metal alkylidene species. rsc.org The key to this switch is the temperature-dependent dissociation of the intramolecular N–B bond. rsc.org The boryl group and the α-hydrogen on the polymer chain compete for the lone pair of electrons on the pyridine nitrogen. rsc.org For dimethylsilylene-bis(6-[2-(diethylboryl)phenyl]pyrid-2-ylamido)ZrCl₂, the dissociation temperature for the N-B bond is approximately 60 °C. rsc.org Below this temperature, the N-B bond is largely intact, and the catalyst favors the VIP pathway. Above this temperature, the bond begins to dissociate, freeing the nitrogen's lone pair to participate in the α-H abstraction process that initiates the switch to ROMP. rsc.orguni-stuttgart.de Detailed NMR studies have clarified this reaction cascade, establishing a general concept for how to tailor the catalyst structure to control the switch from VIP to ROMP. rsc.orgrsc.org

Tandem VIP-ROMP Copolymerization Strategies

Boryl-Directed C-H Activation of Pyridines by Transition Metal Complexes

Beyond polymerization, the boryl group in pyridine-containing ligands offers a novel strategy for C-H activation. nih.govnsf.gov In a departure from conventional methods where a directing group coordinates to the transition metal, this approach uses the Lewis-acidic boryl group as the anchor point for the substrate. nsf.gov In systems using iridium or rhodium complexes with a pincer ligand containing a central boryl donor (PBP pincer), the nitrogen atom of a pyridine substrate coordinates to the boron atom, not the metal center. nih.govacs.org This coordination directs the transition metal (e.g., Ir) toward the ortho-C-H bond of the pyridine ring with high selectivity. nih.govnsf.gov This "boryl-directed" strategy provides a different topology of direction compared to traditional methods and allows for the selective activation of C-H bonds within the pyridine ring itself. nih.govacs.org Mechanistic studies using experimental and theoretical techniques have explored this process, identifying a critical three-coordinate, Ir-bound boron intermediate that retains Lewis acidity and binds the pyridine, leading to the fast insertion of iridium into the C-H bond. acs.orgnih.gov This method has been shown to be effective for various substituted pyridines, demonstrating ortho-regiospecific C-H activation. nsf.gov

Mechanism of Directed Ortho-Metalation and Oxidative Addition

The functionalization of pyridine rings is a cornerstone of synthetic chemistry, and this compound is implicated in sophisticated strategies for achieving this, notably through directed ortho-metalation (DoM) and oxidative addition processes.

The mechanism of Directed Ortho-Metalation (DoM) relies on the presence of a direct metalation group (DMG) on an aromatic ring. wikipedia.org This group, typically containing a heteroatom, acts as a Lewis base to coordinate with an organolithium reagent, such as n-butyllithium. wikipedia.orgorganic-chemistry.org This coordination brings the strong base into proximity with the ortho-proton, facilitating its abstraction and leading to the formation of an ortho-lithiated species. wikipedia.orguwindsor.ca In the case of this compound, the pyridine nitrogen atom serves as an effective DMG. It coordinates to the lithium ion of the alkyllithium reagent, positioning the base to deprotonate the C3 position of the pyridine ring with high regioselectivity. wikipedia.orgharvard.edu This lithiated intermediate can then react with various electrophiles to introduce a functional group exclusively at the ortho position. organic-chemistry.org The efficiency of this process is influenced by the solvent, with polar aprotic solvents like THF being preferred as they can deaggregate the organolithium reagents, increasing their reactivity. uwindsor.ca

Oxidative addition is a fundamental step in many transition-metal-catalyzed reactions. In this process, a metal complex with a low oxidation state inserts into a covalent bond, leading to an increase in its oxidation state and coordination number. While direct studies on this compound are limited, the behavior of related systems provides mechanistic insights. For instance, boryl–iridium complexes can be formed through the oxidative addition of a B–B bond to an iridium center. thieme-connect.de Similarly, the oxidative addition of substrates like benzyl (B1604629) halides to palladium(II) complexes is a known mechanistic step in catalytic cycles. mdpi.com In the context of C-H activation, a metal catalyst can undergo oxidative addition into a C-H bond of the pyridine ring, a process that can be facilitated by the coordinating pyridine nitrogen. Subsequent reductive elimination can then form a new C-C or C-heteroatom bond. DFT calculations on related systems show that steps like oxidative addition to a C-H bond, deprotonation, and subsequent eliminations are part of the catalytic cycle. acs.org

Isomerism and Stereoselectivity in C-H Activation Processes

The geometry and electronic structure of catalysts and substrates play a crucial role in determining the isomeric and stereochemical outcome of C-H activation reactions. With ligands related to this compound, several factors influence selectivity.

Isomerism in reaction products can be controlled by reaction conditions. For example, in the synthesis of certain diboron (B99234) compounds, the ratio of isomers produced is highly dependent on the solvent and reaction temperature, and one isomer can be converted to the other under acidic conditions. thieme-connect.de This highlights the thermodynamic and kinetic factors that can be manipulated to favor a desired isomer.

Stereoselectivity is often dictated by steric interactions during the transition state of the C-H activation or bond-forming step. In the polymerization of norbornene catalyzed by palladium complexes with α-amino-pyridine ligands, two diastereomers were identified. mdpi.com The steric repulsion between substituents on the ligand and the substrate can destabilize certain transition states, thereby directing the reaction pathway towards a specific stereochemical outcome. mdpi.com For instance, the presence of bulky groups can be responsible for asymmetric induction by favoring one approach of the electrophile to a metalated intermediate. wikipedia.org Theoretical studies on related systems have shown that rotational barriers, influenced by the position of substituents, are fundamental to achieving atropisomerism in sterically hindered biaryl systems. acs.org

The table below summarizes factors influencing selectivity in C-H activation and related processes, based on analogous systems.

| Factor | Influence on Selectivity | Example System/Observation | Citation |

| Solvent & Temperature | Affects the kinetic vs. thermodynamic product ratio, influencing which isomer is favored. | Synthesis of 1,1-B₂[1,2-(NH)₂C₆H₄]₂ and its 1,2-isomer shows strong solvent and temperature dependence. | thieme-connect.de |

| Steric Hindrance | Directs the reaction pathway by destabilizing certain transition states, leading to stereoselectivity. | Bulky groups on an imine electrophile are responsible for asymmetric induction in ortho-lithiation reactions. | wikipedia.org |

| Ligand/Substrate Geometry | The spatial arrangement of atoms influences rotational energy barriers and the formation of specific diastereomers. | The position of a methyl group on a monoterpene ring influences rotational barriers, which is key for atropisomerism. | acs.org |

| pH/Additives | Can enable interconversion between isomers or switch reaction pathways. | Addition of a catalytic amount of triflic acid can lead to the complete interconversion of diboron isomers. | thieme-connect.de |

Applications in Late-Stage Pyridine Functionalization

Late-stage functionalization (LSF) is the introduction of new functional groups into a complex molecule, such as a drug candidate, at a late step in its synthesis. This strategy is highly valuable for rapidly generating analogues for structure-activity relationship (SAR) studies. The pyridine motif is common in pharmaceuticals, and methods for its selective LSF are in high demand.

Recent advances have demonstrated that intermediates derived from pyridines can be selectively functionalized. nih.gov A notable strategy involves a dearomatization-rearomatization sequence where a pyridine is first converted to an oxazino pyridine intermediate. Remarkably, the regioselectivity of the subsequent functionalization of this intermediate can be controlled by pH. While neutral or basic conditions might favor meta-functionalization, switching to acidic conditions promotes highly selective para-C-H functionalization. nih.gov This pH-dependent switch allows for the preparation of a broad range of para-alkylated and arylated pyridines using mild, catalyst-free methods, making it suitable for the LSF of sensitive drug molecules. nih.gov

Furthermore, iridium-catalyzed C-H borylation has been described as an effective method for the late-stage functionalization of various molecules, including those with heterocyclic components. researchgate.net This process introduces a boryl group that can then be used in subsequent cross-coupling reactions to install a wide variety of substituents.

The table below presents examples of regioselective late-stage functionalization of pyridines.

| Strategy | Target Position | Conditions | Key Features | Citation |

| Oxazino Pyridine Intermediate | para | Acidic conditions | pH-switchable regioselectivity; catalyst-free; applicable to drug molecules. | nih.gov |

| Oxazino Pyridine Intermediate | meta/para | Tunable pH | Complete regiocontrol for consecutive difunctionalization. | nih.gov |

| Iridium-Catalyzed Borylation | Various | Ir(bis)boryl complex | Can be performed in open air; applicable to C(sp²)-H and C(sp³)-H bonds. | researchgate.net |

Reactivity as an Organoboron Reagent in Specialized Organic Transformations

The diethylboryl group in this compound serves as a synthetic handle for a variety of chemical transformations, positioning the compound as a valuable building block in organic synthesis.

C–C Bond Forming Reactions Mediated by this compound Derivatives

Carbon-carbon bond forming reactions are fundamental to the construction of complex organic molecules from simpler precursors. researchgate.net Organoboron compounds are premier reagents for this purpose, most famously in the Suzuki-Miyaura cross-coupling reaction. The boron functionality in this compound can be readily converted into a boronic acid or boronate ester. This derivative can then participate as the organoboron partner in palladium-catalyzed Suzuki-Miyaura couplings with aryl or vinyl halides/triflates to form C(sp²)-C(sp²) bonds. researchgate.netvulcanchem.com This approach is widely used for the synthesis of biaryl and poly-aryl structures, which are common motifs in materials science and medicinal chemistry.

Beyond traditional cross-coupling, other C-C bond forming reactions involving organoboron reagents have been developed. For example, the reaction of aryl-dibromoboranes with imidoylstannane reagents has been shown to afford diazaboroles through a process involving C-C bond formation and subsequent ring closure. thieme-connect.de While not a direct application of this compound, this illustrates the broader reactivity of C-B bonds in constructing heterocyclic systems.

Photoinduced Reactions Involving this compound and Related Organoborons

The introduction of a boryl group can significantly influence the photophysical and photochemical properties of a molecule. Photoinduced reactions involving organoboron compounds are an emerging field with applications in synthesis and materials.

Studies on structurally related molecules, such as hydroxyphenyl-pyridines and pyrrolylphenyl-pyridines, reveal a propensity for excited-state intramolecular proton transfer (ESIPT) or excited state proton transfer (ESPT). researchgate.netresearchgate.net Upon photoexcitation, the acidity and basicity of different parts of the molecule can change dramatically, enabling proton transfer between the pyridine nitrogen and another group, leading to the formation of a transient phototautomer. researchgate.net This process can be a key deactivation pathway for the excited state.

Another area of interest is the use of organoboron compounds in photoinduced radical reactions. N-heterocyclic carbene (NHC)-boranes, for example, have been established as excellent precursors for boryl radicals under visible light irradiation. researchgate.net These radicals can engage in Giese-type additions to unsaturated C-C bonds, providing a powerful method for hydroboration and the formation of C-B bonds under mild, atom-economical conditions. researchgate.net The NHC ligand is crucial for stabilizing the boryl-centered radical, enabling its participation in various transformations, including C-C and C-H bond formations. researchgate.net

Electrophilic Aromatic Borylation Strategies

Electrophilic aromatic borylation is a direct method for installing a boryl group onto an aromatic ring. This reaction typically involves a strong electrophilic boron species that attacks the electron-rich aromatic ring. One strategy involves the use of boron trihalides, such as BCl₃, sometimes in the presence of a Lewis acid, to achieve regioselective borylation of activated aromatic systems. rsc.org The resulting boronic acid can then be used in further synthetic transformations. rsc.org

More modern approaches have focused on developing catalytic, metal-free methods for C-H borylation. For instance, the frustrated Lewis pair-like borane (B79455) (1-TMP-2-BH₂C₆H₄)₂ has been shown to act as a catalyst for the borylation of arenes. acs.org The mechanism involves the activation of an aromatic C-H bond by the borane, release of H₂, and subsequent reaction with a boron source like H-BPin to regenerate the catalyst and yield the borylated arene. acs.org Additionally, nitrogen-directed electrophilic borylation has been noted as a viable strategy, where a nitrogen atom in the substrate directs the borylation to a specific position. chemrxiv.org These methods represent powerful alternatives for creating C-B bonds on aromatic and heteroaromatic rings.

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Diethylboryl Pyridine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation and Solution Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for probing the dynamic equilibria and structural features of 2-(diethylboryl)pyridine systems in solution. Its ability to provide detailed information on molecular structure, connectivity, and dynamics makes it indispensable for understanding the behavior of these compounds.

Variable-Temperature NMR Studies of Oligomerization and Boron-Nitrogen Bond Dissociation

Variable-temperature (VT) NMR studies are particularly insightful for examining the dynamic processes of oligomerization and the dissociation of the crucial boron-nitrogen dative bond. For instance, in derivatives like 3-[4'-(diethylboryl)phenyl]pyridine, VT-¹H NMR experiments in toluene-d8 (B116792) have demonstrated the existence of a thermal equilibrium between different cyclic oligomers. acs.org As the temperature is increased, the distinct NMR signals for the different oligomeric species coalesce into a single set of signals corresponding to the monomeric form, indicating the dissociation of the intermolecular B-N bonds at elevated temperatures. acs.orgacs.org The coalescence temperature provides a qualitative measure of the strength of these coordination bonds. For example, the low coalescence temperature observed for certain this compound derivatives suggests that their intermolecular B-N bonds are weaker compared to other related borylpyridines. acs.orgmolaid.com These studies can also be used to determine thermodynamic parameters for the oligomerization equilibrium. For example, a van't Hoff plot for the equilibrium between two oligomers of 3-[4'-(diethylboryl)phenyl]pyridine in [D6]benzene yielded ΔH° of -8.8 kcal mol⁻¹ and ΔS° of -23.7 cal mol⁻¹ K⁻¹. nih.gov

In the context of metal complexes incorporating this compound-based ligands, VT-NMR is crucial for understanding reaction mechanisms. For instance, studies on organopalladium(II) complexes have utilized VT-¹H NMR to monitor isomerization reactions, revealing the formation of different diastereomers and providing kinetic data on these processes. nih.gov Similarly, in polymerization catalysis involving Group 4 metal complexes with 6-[2-(diethylboryl)phenyl]pyridine-2-amine ligands, VT-¹H and ¹¹B NMR measurements are employed to study the activation process and identify the active species. uni-stuttgart.de These experiments can track the cleavage of the B-N bond at specific temperatures, a critical step for the initiation of polymerization. uni-stuttgart.dersc.orgrsc.org

Multinuclear NMR (e.g., ¹¹B NMR) for Probing Boron Coordination Environments

Multinuclear NMR, especially ¹¹B NMR, provides direct insight into the coordination environment of the boron atom, which is central to the chemistry of this compound systems. The chemical shift in ¹¹B NMR is highly sensitive to the coordination number of the boron atom.

Typically, a tetracoordinated boron atom, as found in the B-N adducts of the oligomers, exhibits a signal in the upfield region (around δ -5 to 5 ppm). acs.orgrsc.orgrsc.org Conversely, a tricoordinated boron atom, present in the monomeric form or when the B-N bond is dissociated, resonates at a significantly downfield chemical shift (around δ 33 to 87 ppm). acs.orgrsc.orgrsc.org

This distinct difference in chemical shifts allows for the direct observation and quantification of the equilibrium between monomeric and oligomeric species, as well as the dissociation of the B-N bond in solution. acs.orgrsc.org For example, the ¹¹B NMR spectrum of 3-[4'-(diethylboryl)phenyl]pyridine in acetone-d6 (B32918) shows a strong signal at 3.18 ppm, indicative of the tetracoordinated boron in the oligomeric form, accompanied by a weak signal at approximately 33 ppm, corresponding to the tricoordinated monomer. acs.org In studies of polymerization catalysts, the appearance of a new peak in the ¹¹B NMR spectrum at elevated temperatures confirms the dissociation of the N-B bond, a key mechanistic step. uni-stuttgart.dersc.orgrsc.org

Mass Spectrometry for Oligomer Identification (e.g., Electrospray Ionization Mass Spectrometry - ESI-MS)

Mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI-MS), is a powerful tool for identifying the various oligomeric species of this compound present in solution. ESI-MS is well-suited for analyzing these non-covalent assemblies as it can transfer the intact oligomers from the solution phase to the gas phase for detection.

Studies have shown that ESI-MS can detect charged species corresponding to different oligomers, such as trimers and dimers. acs.orgrsc.org For instance, the ESI-MS spectrum of 3-(diethylborylethynyl)pyridine in the presence of LiCl showed peaks corresponding to the trimer, dimer, and monomer adducts with chloride ions. rsc.org This technique has been instrumental in confirming the existence of mixtures of cyclic pentamers and hexamers for 4-(diethylboryl)pyridine in solution. researchgate.netacs.orgresearchgate.netnih.gov The poor thermal stability of some this compound derivatives has also been supported by ESI-MS analysis. acs.orgacs.orgmolaid.com In the characterization of new ligands and metal complexes based on this compound, ESI-MS is routinely used to confirm the molecular weight of the synthesized compounds. uni-stuttgart.dersc.orgrsc.org

X-ray Crystallography for Solid-State Structural Determination of Oligomers and Metal Complexes

X-ray crystallography has been pivotal in confirming the cyclic oligomeric structures formed by this compound and its derivatives. For example, the crystal structure of 3-(diethylboryl)pyridine revealed the formation of a cyclic tetramer. acs.org Similarly, the crystal structure of a methoxy (B1213986) derivative of 3-(diethylborylethynyl)pyridine showed a cyclic trimeric structure. rsc.org The solid-state structure of metal complexes containing this compound-based ligands has also been elucidated using this method, providing crucial details about the coordination geometry around the metal center and the intramolecular B-N bond distance. uni-stuttgart.dersc.orgsemanticscholar.org For instance, the crystal structure of a zirconium complex with a 6-[2-(diethylboryl)phenyl]pyrid-2-ylamido ligand revealed a B-N bond length of 165.2 pm. rsc.org

The following table presents selected crystallographic data for a metal complex containing a this compound derivative.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

| Zr-2 | Triclinic | P-1 | 9.9361(7) | 12.4723(8) | 15.9000(11) | 84.293 | 73.108 | 83.935 | semanticscholar.org |

| Table 1: Selected Crystallographic Data for a Zirconium Complex (Zr-2) containing a dimesitylborylphenyl)pyrid-2-yl motif, a related system to diethylboryl derivatives. |

Vapor Pressure Osmometry (VPO) for Solution-Phase Molecular Weight Determination and Oligomerization State

Vapor Pressure Osmometry (VPO) is a classical technique used to determine the number-average molecular weight of a solute in solution. This method is particularly useful for studying the aggregation and oligomerization of this compound systems. By comparing the experimentally determined molecular weight to the molecular weight of the monomer, the average degree of oligomerization can be calculated.

VPO studies on various this compound derivatives have provided strong evidence for their self-assembly into oligomers in solution. For example, VPO measurements of 3-(diethylboryl)pyridine in different solvents suggested the formation of a tetramer. acs.org For 3-[4'-(diethylboryl)phenyl]pyridine, VPO analysis in benzene (B151609) and acetone (B3395972) indicated the formation of a trimer on average. acs.org Similarly, VPO experiments with 3-(diethylborylethynyl)pyridines in chloroform (B151607), benzene, and acetone also pointed towards the presence of trimers. rsc.org The results from VPO are often used in conjunction with other techniques like NMR and mass spectrometry to build a comprehensive picture of the solution-state behavior of these compounds. acs.orgacs.orgrsc.orgresearchgate.netacs.orgresearchgate.netnih.gov

The table below summarizes VPO data for a this compound derivative in various solvents.

| Compound | Solvent | Temperature (°C) | Average Aggregation Value | Ref. |

| 3-[4'-(diethylboryl)phenyl]pyridine | Benzene | 60 | 3.40 | acs.org |

| 3-[4'-(diethylboryl)phenyl]pyridine | Acetone | 40 | 3.16 | acs.org |

| 3-[4'-(diethylboryl)phenyl]pyridine | Tetrahydrofuran (B95107) | 45 | 2.57 | acs.org |

| 3-[4'-(diethylboryl)phenyl]pyridine | N,N-dimethylformamide | 90 | 1.52 | acs.org |

| Table 2: Vapor Pressure Osmometry (VPO) data for 3-[4'-(diethylboryl)phenyl]pyridine. |

Computational and Theoretical Insights into 2 Diethylboryl Pyridine Chemistry

Quantum Chemical Calculations on Molecular and Oligomeric Structures of 2-(Diethylboryl)pyridine

Quantum chemical calculations have been instrumental in characterizing the molecular and supramolecular structures of this compound and its derivatives. These studies have elucidated the intricate interplay of electronic and steric factors that govern their assembly into oligomeric forms.

Computational analysis of energy landscapes has been crucial in understanding the conformational preferences of pyridylborane systems. nih.gov For instance, studies on related 4-(diethylboryl)pyridine have shown that the molecule can self-assemble into a mixture of cyclic pentamers and hexamers in solution, a phenomenon rationalized through computational modeling. acs.org Theoretical calculations, often at the B3LYP/6-31G* level of theory, have been used to determine the most stable conformations of such oligomers. rsc.org For example, in the case of the cyclic trimer of 3-(diethylborylethynyl)pyridine, theoretical calculations indicated that a completely coplanar assembly is the most stable conformation, although a bent conformation was observed in the crystal structure, suggesting that crystal packing forces can influence the final arrangement. rsc.org The exploration of energy landscapes provides valuable information about the entire conformational ensemble available to the molecule, complementing the static picture provided by crystal structures. nih.gov

The nature of the boron-nitrogen (B-N) dative bond is a central feature of this compound chemistry. The boron center acts as a Lewis acid, interacting with the Lewis basic pyridine (B92270) nitrogen. vulcanchem.com The strength of this interaction is influenced by both electronic and steric factors. In related systems, it has been observed that substituents on the pyridine ring or the boron atom can significantly alter the Lewis acidity of the boron and the strength of the B-N bond. For example, an acetylene (B1199291) moiety in 3-(diethylborylethynyl)pyridine was found to reduce the Lewis acidity of the boron atom compared to 3-(diethylboryl)pyridine, leading to weaker intermolecular B-N coordination bonds. rsc.org This was supported by natural population analysis based on B3LYP/6-31G* calculations, which showed a lower positive charge on the boron atom of the ethynyl (B1212043) derivative. rsc.org

The stability of the resulting oligomers is directly related to the strength of these B-N bonds. In a comparative study, the intermolecular B-N coordination bonds in oligomers of 3-[4'-(diethylboryl)phenyl]pyridine and 3-[3'-(diethylboryl)phenyl]pyridine were found to be weaker than those in the tetramer of 3-(diethylboryl)pyridine or the dimer of 2-(diethylboryl)-5-methylpyridine. acs.org This was attributed to the reduced Lewis acidity of the boron atom when bonded to a π-electron-donating benzene (B151609) ring. acs.org The stability of these assemblies often correlates with the intermolecular B-N bond length and the tetrahedral character of the boron atom. acs.org

Table 1: Comparison of B-N Bond Length and Tetrahedral Character in Borylpyridine Oligomers

| Compound | Oligomer Type | Intermolecular B-N Bond Length (Å) | Tetrahedral Character (THC) (%) |

|---|---|---|---|

| 3-(Diethylboryl)pyridine | Tetramer | 1.639 | 79.7, 84.2 |

| 2-(Diethylboryl)-5-methylpyridine | Dimer | 1.611 | 96.9 |

| 3-[4'-(Diethylboryl)phenyl]pyridine | Oligomer | ~1.66-1.69 | 68 |

| 3-[3'-(Diethylboryl)phenyl]pyridine | Oligomer | ~1.66-1.69 | 76 |

Data sourced from a study on the self-assembly of related phenylpyridine derivatives. acs.org

Elucidation of Energy Landscapes and Conformational Analysis

Mechanistic Studies via Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the reaction mechanisms involving this compound and related compounds. DFT calculations allow for the exploration of reaction pathways, the characterization of transition states, and the prediction of reactivity and selectivity. researchgate.net

DFT calculations have been successfully employed to map out the intricate steps of chemical reactions. For instance, in a study of the formation of a pyridyl-cholestane derivative, DFT was used to investigate the condensation, cyclization, and aromatization steps, identifying key intermediates and transition states. nih.gov The calculations of Gibbs free energy, frontier molecular orbitals (FMOs), and other parameters provided a detailed understanding of the stability and electronic structure of each species along the reaction pathway. nih.gov Similarly, in the study of scrambling reactions of 3-(dimethylboryl)pyridine oligomers, DFT calculations on model compounds supported the proposed mechanistic pathways, suggesting that both S(_N)1- and S(_N)2-type mechanisms could be operative. researchgate.net The identification of the rate-determining step, often the one with the highest activation energy barrier, is a key outcome of such studies. nih.gov

DFT calculations can predict the reactivity and selectivity of chemical reactions with a high degree of accuracy. In the context of alternating copolymerization of norbornene and ethylene (B1197577) catalyzed by organopalladium(II) complexes, DFT was used to examine the kinetics of monomer insertion and geometric isomerization reactions. mdpi.com The calculated activation barriers for different reaction pathways helped to explain the observed alternating nature of the copolymerization. mdpi.com For example, after a norbornene insertion, the coordination of ethylene was found to be substantially favored over another norbornene molecule, both kinetically and thermodynamically. mdpi.com

In another example, DFT calculations were used to rationalize the reactivity and selectivity in the conjugate addition of ketones to nitroalkenes, where a key n→π* donation in a cyclic transition state was identified as the controlling factor. researchgate.net These predictive capabilities of DFT are invaluable for the rational design of new catalysts and the optimization of reaction conditions.

Elucidation of Reaction Pathways and Transition State Structures

Electronic Structure Analysis and Spectroscopic Property Prediction for Luminescent Applications

The unique electronic properties of pyridylborane compounds, arising from the interplay between the electron-donating pyridine and the electron-accepting boryl group, make them interesting candidates for luminescent materials. thieme-connect.de Computational methods are essential for understanding their electronic structure and predicting their spectroscopic properties.

DFT and time-dependent DFT (TD-DFT) calculations are commonly used to model the electronic absorption and emission spectra of these molecules. nih.gov These calculations can provide insights into the nature of the electronic transitions, such as intramolecular charge transfer (ICT), which is often responsible for the luminescent properties. nih.gov For a series of luminescent pyridine-based disc-type molecules, DFT studies showed that the photo-induced electron transfer was caused by the HOMO-LUMO excitation. nih.gov

Furthermore, computational studies can rationalize trends in photophysical properties. For a series of difluoroboranyls with varying π-conjugated spacers, quantum-mechanical calculations were used to quantify the charge-transfer distance and explain the observed bathochromic shifts in absorption and fluorescence maxima. acs.org Theoretical calculations can also be used to reproduce experimental band shapes by determining vibronic couplings. acs.org The ability to predict these properties aids in the design of new molecules with tailored luminescent characteristics for applications in optoelectronic devices. nih.gov

Future Research Directions and Emerging Applications of 2 Diethylboryl Pyridine

Exploration of Novel Synthetic Transformations and Cascade Reactions Facilitated by 2-(Diethylboryl)pyridine

The unique electronic and steric properties of this compound make it a promising candidate for mediating novel synthetic transformations. Future research is anticipated to move beyond its use as a simple building block and explore its capacity to facilitate complex cascade reactions.

Pyridine-Boryl Radical Cascades: The chemistry of pyridine-boryl radicals has enabled a variety of new synthetic applications. rsc.org Future work could investigate the potential of this compound to participate in or initiate radical-mediated cascade reactions for the synthesis of complex heterocyclic scaffolds like indolizines. rsc.org Computational studies on related systems suggest that such pathways can be energetically favorable. rsc.org

Borylative Cyclizations: A significant area of modern boron chemistry involves borylative cyclizations, which create new boron-containing heterocycles. acs.org Research could explore using this compound in reactions with substrates like enynes or diynes to generate novel cyclic organoboron compounds. These reactions often proceed through mechanisms like 1,1-carboboration, leading to structurally complex and synthetically useful products. acs.org

Precursors for Tandem Polymerization Catalysts: Ligands derived from the this compound motif have been instrumental in creating catalysts for cascade polymerization reactions. For example, zirconium (IV) complexes bearing a 6-[2-(diethylboryl)phenyl]pyrid-2-ylamido ligand can perform a tandem vinyl insertion polymerization (VIP) and ring-opening metathesis polymerization (ROMP) of monomers like ethylene (B1197577) and norbornene within the same polymer chain. rsc.orgresearchgate.net This allows for the creation of multi-block copolymers with distinct properties. researchgate.net The role of the diethylboryl-protected pyridyl unit is crucial for enabling the switch between the two polymerization mechanisms. researchgate.netresearchgate.net

Development of Advanced Catalytic Systems for Sustainable Chemical Processes

A significant emerging application for derivatives of this compound is in the field of catalysis, particularly for olefin polymerization. The compound serves as a key precursor for sophisticated ligands that enhance the activity and stability of metal catalysts.

Complexes incorporating the 6-[2-(diethylboryl)phenyl]pyrid-2-yl motif have demonstrated high efficacy in the polymerization of ethylene and the copolymerization of ethylene with cyclic olefins like cyclopentene (B43876) (CPE). mdpi.com Zirconium complexes, when activated with methylaluminoxane (B55162) (MAO), show high catalytic activity, producing high-density polyethylene (B3416737) (HDPE) and ethylene/cyclopentene copolymers. researchgate.netmdpi.com The unique ligand structure, derived from the this compound framework, is critical to the performance of these catalytic systems. mdpi.com The intramolecular Lewis acid-base pair formed by the boron and nitrogen atoms can stabilize the catalyst and influence its reactivity. rsc.org Research in this area focuses on designing new catalysts for producing functional polyolefins and expanding the scope of tandem polymerization techniques. uni-stuttgart.de

Table 1: Performance of Zirconium Catalysts with 6-[2-(diethylboryl)phenyl]pyrid-2-ylamido Ligands in Olefin Polymerization

| Catalyst Precursor | Monomer(s) | Activator | Polymerization Activity | Polymer Type | Source(s) |

|---|---|---|---|---|---|

| Zr Complex 17a | Ethylene/Cyclopentene | MAO | 75.0 × 10⁵ g-copolymer/mol-Zr·h | E/CPE Copolymer | mdpi.com |

| Zr Complex 17b | Ethylene | MAO | 18.8 × 10⁴ g-PE/mol-Zr·h | High-Density Polyethylene (HDPE) | mdpi.com |

| Precatalyst 9 | Ethylene | MAO | - | High-Density Polyethylene (HDPE) | researchgate.net |

Integration into Functional Materials Beyond Luminescence and Optoelectronics

While organoboron compounds are known for their optoelectronic properties, future research on this compound is expected to explore its integration into other classes of functional materials, particularly porous networks. The dative bond between the boron atom of one molecule and the nitrogen atom of another is a powerful tool for constructing well-defined supramolecular and covalent organic frameworks (COFs). acs.org

This B-N bonding motif has been successfully used to build crystalline networks from various polytopic N-donors and boronate esters. acs.org These materials can exhibit permanent porosity, making them attractive for applications in gas storage and separation. For example, an amorphous network formed from a combination of 1,3-di(1H-imidazol-1-yl)benzene and a tetrahedral boronate ester was found to have a Brunauer–Emmett–Teller (BET) surface area of 314 m²/g and showed uptake of H₂ and CO₂. acs.org

Future strategies will likely focus on using this compound, or its derivatives, as a fundamental building block for such materials. The defined geometry of the B-N linkage in self-assembled structures of borylpyridines could be exploited to design porous COFs with predictable topologies and pore sizes for applications in catalysis and molecular adsorption. acs.org

Strategies for Tailoring Lewis Acidity and Enhancing Frustrated Lewis Pair Reactivity

The concept of "Frustrated Lewis Pairs" (FLPs) involves Lewis acids and bases that are sterically prevented from forming a classical adduct, leading to unquenched reactivity that can be harnessed to activate small molecules like H₂, CO₂, and N₂O. ias.ac.inbris.ac.uklibretexts.org The structure of this compound, with its Lewis acid and base functions in a 1,2-relationship on the pyridine (B92270) ring, makes it an ideal platform for designing intramolecular FLPs.

Future research will likely focus on the following strategies:

Tuning Lewis Acidity: The Lewis acidity of the boron center is a critical parameter for FLP reactivity. ias.ac.in This can be tuned by modifying the substituents on the boron atom or by forming cationic borane (B79455) species. acs.orgrsc.org For instance, converting neutral boranes into cationic borenium or boronium ions dramatically increases their Lewis acidity and reactivity. acs.org

Enhancing FLP Reactivity: The reactivity of an FLP is dependent on the combined strength of the Lewis acid and base components. bris.ac.uk For this compound, this can be modulated by introducing electron-donating or electron-withdrawing groups on the pyridine ring to alter the basicity of the nitrogen atom. In related catalyst systems, the intramolecular N–B bond strength is a key factor that influences the reaction pathway, and understanding how to control this interaction is crucial for designing effective FLPs. rsc.orgresearchgate.net This tailored reactivity could be applied to metal-free catalytic hydrogenations and the activation of other small molecules. libretexts.org

Expansion of Supramolecular Architectures and Dynamic Covalent Systems based on this compound

The intermolecular B-N dative bond is a cornerstone of supramolecular chemistry, enabling the self-assembly of monomers into larger, ordered structures. While much of the existing research has focused on the 3- and 4-isomers of diethylborylpyridine, these systems provide a clear blueprint for future investigations into the 2-isomer.